An In-Depth Technical Guide to Pentanoic-d4 Acid for Advanced Research Applications
An In-Depth Technical Guide to Pentanoic-d4 Acid for Advanced Research Applications
Abstract: This guide provides a comprehensive technical overview of Pentanoic-d4 acid (Valeric-d4 acid), a deuterated analog of the short-chain fatty acid, pentanoic acid. We delve into its fundamental physicochemical properties, synthesis considerations, and critical applications, with a primary focus on its role as an internal standard in quantitative mass spectrometry. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this essential analytical tool. Detailed, field-proven protocols for its application and characterization are provided to ensure methodological integrity and reproducibility.
Section 1: The Rationale for Isotopic Labeling in Quantitative Analysis
In modern analytical science, particularly in regulated bioanalysis and metabolomics, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] The core principle is to introduce a compound that is chemically and physically almost identical to the analyte of interest but is distinguishable by its mass.[1]
Pentanoic-d4 acid serves this role for the quantification of endogenous or xenobiotic pentanoic acid. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased by four atomic mass units. This mass shift allows a mass spectrometer to differentiate the internal standard from the native analyte.[1] Crucially, the physicochemical properties remain nearly identical, ensuring that the deuterated standard co-behaves with the analyte during every step of the analytical workflow—from sample extraction and derivatization to chromatographic separation and ionization.[1] This co-behavior effectively normalizes for sample-to-sample variability and matrix effects, which is the cornerstone of its utility.
Section 2: Physicochemical Properties
The physical and chemical characteristics of Pentanoic-d4 acid are fundamentally similar to its unlabeled counterpart, with slight differences attributable to the increased mass of deuterium. The data presented below is a synthesis of predicted values for the d4 variant and established experimental data for unlabeled pentanoic acid.[2][3]
| Property | Value | Source |
| Chemical Name | Pentanoic-2,2,3,3-d4 Acid | C/D/N Isotopes Inc. |
| Synonyms | Valeric-d4 Acid | [4] |
| CAS Number | 1219804-71-3 | [2] |
| Molecular Formula | C₅H₆D₄O₂ | [2] |
| Molecular Weight | 106.16 g/mol | [2] |
| Exact Mass | 106.093186541 Da | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Penetrating, unpleasant | [3][5] |
| Boiling Point | ~185 °C at 760 mmHg | [2][3] |
| Melting Point | ~ -34 °C | [3][5] |
| Flash Point | ~89 °C | [2][5] |
| Density | ~1.0 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water, freely soluble in alcohol and ether. | [6] |
Note: Properties such as boiling point, melting point, and flash point are cited from the unlabeled compound and are expected to be very similar for the deuterated analog.
Section 3: Synthesis and Isotopic Integrity
The synthesis of deuterated carboxylic acids is a specialized process designed to ensure high isotopic enrichment and chemical purity.[7] Common strategies include:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves exposing a precursor molecule to a deuterium source, such as heavy water (D₂O), often under catalytic conditions, to exchange protons for deuterons at specific positions.[8][9] For Pentanoic-d4 acid, this would typically involve deuteration at the α and β positions relative to the carboxyl group.
-
De Novo Synthesis: Building the molecule from smaller, deuterated building blocks.[7] This approach offers precise control over the location of the deuterium labels.
Causality in Synthesis Choice: The selection of the synthetic route is critical. For use as an internal standard, the deuterium labels must be placed in positions that are not susceptible to back-exchange with protons from the sample matrix or solvents.[10] Placing deuterium on carbon atoms, particularly those not adjacent to highly acidic protons or carbonyl groups, ensures the stability of the label throughout the analytical procedure.[10][11] High isotopic enrichment (typically ≥98%) is mandatory to prevent signal overlap and ensure accurate quantification.[7]
Section 4: Core Application: Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of Pentanoic-d4 acid is as an internal standard for the accurate quantification of pentanoic acid in complex biological matrices like plasma, urine, feces, and tissue homogenates.[12] This is particularly relevant in metabolomics, microbiome research, and pharmacokinetic studies where short-chain fatty acids are key biomarkers.[12]
The underlying principle is Isotope Dilution Mass Spectrometry (IDMS) . A known amount of Pentanoic-d4 acid is spiked into every sample, calibrator, and quality control sample at the very beginning of the workflow. The ratio of the mass spectrometer signal of the endogenous analyte (pentanoic acid) to the signal of the internal standard (Pentanoic-d4 acid) is then measured. This ratio is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. Because the ratio is used, any loss of material during sample processing affects both the analyte and the standard equally, canceling out the error and leading to highly accurate and precise results.[1]
Section 5: Analytical Characterization & Experimental Protocols
Protocol: Quantification of Pentanoic Acid in Plasma using LC-MS/MS
This protocol describes a self-validating system for quantifying pentanoic acid using Pentanoic-d4 acid as an internal standard. The causality for each step is explained to provide a deeper understanding.
Workflow Overview Diagram
Caption: Workflow for quantitative analysis of pentanoic acid using a deuterated internal standard.
Step-by-Step Methodology:
-
Preparation of Internal Standard (IS) Working Solution: Prepare a stock solution of Pentanoic-d4 acid in methanol. Dilute this stock to a working concentration (e.g., 100 ng/mL).
-
Causality: A precise, known concentration of IS is required for accurate back-calculation. Methanol is a suitable solvent that is compatible with biological samples and subsequent steps.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the IS working solution.
-
Causality: The IS must be added at the earliest stage to account for variability in all subsequent steps.
-
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Causality: Acetonitrile denatures and precipitates proteins, which would otherwise interfere with the LC-MS analysis. Cold solvent enhances precipitation efficiency.
-
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Vortexing ensures thorough mixing and complete precipitation. Centrifugation pellets the solid protein debris, leaving the analyte and IS in the supernatant.
-
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization (Optional but Recommended):
-
Short-chain fatty acids often exhibit poor retention on standard reversed-phase chromatography columns and ionize inefficiently. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) improves chromatographic behavior and MS sensitivity.[13]
-
Follow a validated derivatization protocol, which typically involves adding the reagent and a coupling agent, followed by a brief incubation.[13]
-
Causality: Derivatization adds a non-polar, easily ionizable moiety to the carboxylic acid, making it "visible" and "retainable" for the LC-MS system.[13]
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the derivatized sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Causality: The C18 column separates compounds based on hydrophobicity. The gradient elution allows for the separation of the derivatized pentanoic acid from other matrix components. Formic acid aids in protonation for positive ion mode ESI.
-
-
Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Analyte Transition: e.g., [M+H]⁺ of derivatized pentanoic acid → specific fragment ion.
-
IS Transition: e.g., [M+4+H]⁺ of derivatized Pentanoic-d4 acid → corresponding specific fragment ion.
-
-
-
Data Processing:
-
Integrate the chromatographic peak areas for both the analyte and the IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators. Determine the concentration of the unknown samples from this curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the identity and isotopic purity of Pentanoic-d4 acid.
-
¹H NMR: The proton NMR spectrum will be simplified compared to unlabeled pentanoic acid. The signals corresponding to the protons at the C2 and C3 positions will be absent due to their replacement with deuterium. The characteristic broad singlet for the carboxylic acid proton will be observed far downfield (~10-12 ppm).[14] This peak will disappear upon the addition of a drop of D₂O due to rapid proton-deuteron exchange.[14][15]
-
¹³C NMR: The carbon spectrum will show signals for all five carbons. The signals for C2 and C3 may appear as multiplets with lower intensity due to coupling with deuterium. The carbonyl carbon (C1) will appear significantly downfield (160-180 ppm).[16]
Section 6: Safety, Handling, and Storage
Safety Profile: Pentanoic-d4 acid should be handled with the same precautions as its non-deuterated analog. It is considered corrosive and can cause severe skin burns and eye damage.[17][18] Inhalation may cause irritation to the respiratory tract.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[19]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[17] If inhaled, move to fresh air.[17] If swallowed, rinse mouth and do NOT induce vomiting.[17]
Storage and Stability: Proper storage is crucial to maintain the chemical and isotopic integrity of the standard.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20] Storing at room temperature away from light and moisture is generally recommended.
-
Stability: The deuterium labels on the carbon backbone are stable and not prone to exchange under normal storage and analytical conditions.[11] However, avoid strongly acidic or basic conditions at high temperatures, which could potentially compromise label stability.
Section 7: Conclusion
Pentanoic-d4 acid is an indispensable tool for researchers requiring accurate and precise quantification of pentanoic acid. Its properties as a stable isotope-labeled internal standard make it the superior choice for demanding applications in clinical diagnostics, drug metabolism studies, and fundamental biological research. By understanding the principles behind its use and adhering to validated analytical protocols, scientists can achieve data of the highest quality and integrity.
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